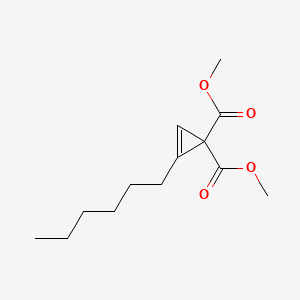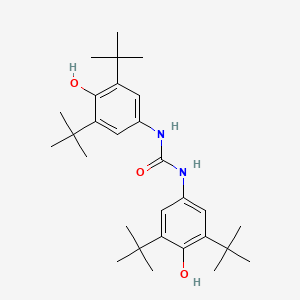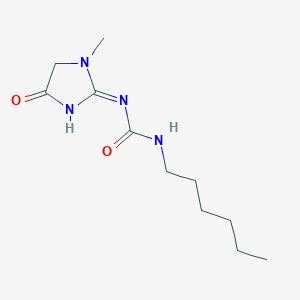
Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C13H20O4 It is a derivative of cyclopropene, characterized by the presence of two ester groups and a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dimethyl malonate with hexyl bromide in the presence of a strong base such as sodium hydride, followed by cyclization using a transition metal catalyst like palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Hexylcycloprop-2-ene-1,1-dicarboxylic acid.
Reduction: Dimethyl 2-hexylcycloprop-2-ene-1,1-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl cycloprop-2-ene-1,1-dicarboxylate
- Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate
- Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
Comparison: Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate is unique due to its hexyl chain, which imparts different physical and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
90311-70-9 |
|---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-5-6-7-8-10-9-13(10,11(14)16-2)12(15)17-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
VNGNDYPPJUNPTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC1(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)


![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)

![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)


![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
